molecular formula C18H20N2OS B2386389 (3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone CAS No. 896343-48-9

(3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone

Cat. No. B2386389
M. Wt: 312.43
InChI Key: VWVBEOAFJHEJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of (3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone consists of a piperazine ring attached to a phenyl ring and a (methylthio)phenyl group .

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized a range of compounds related to "(3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone" to explore their structural properties and potential biological activities. These include novel N-phenylpyrazolyl aryl methanone derivatives exhibiting favorable herbicidal and insecticidal activities, highlighting the compound's utility in agricultural science (Wang et al., 2015). Additionally, compounds have been synthesized for their interesting hydrogen bonding patterns, which are crucial for understanding molecular interactions and crystal engineering (Quiroga et al., 2010).

Biological Activities

The biological activities of related compounds have been extensively studied. For example, triazole analogues of piperazine have been synthesized and shown to have significant antibacterial activity against human pathogenic bacteria, indicating potential applications in developing new antimicrobial agents (Nagaraj et al., 2018). Another study synthesized (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones, focusing on their synthesis conditions and potential uses in medicinal chemistry (Gein et al., 2020).

Inhibitors and Medicinal Chemistry

Research into N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine has identified highly potent inhibitors of tubulin polymerization, demonstrating significant antiproliferative properties against cancer cell lines. This suggests potential applications in cancer therapy (Prinz et al., 2017). Another study designed and synthesized arylisoxazole-phenylpiperazine derivatives as selective acetylcholinesterase inhibitors, showing potential for treating neurodegenerative diseases like Alzheimer's (Saeedi et al., 2019).

Safety And Hazards

The safety and hazards associated with (3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone are not well-documented .

properties

IUPAC Name

(3-methylsulfanylphenyl)-(4-phenylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-22-17-9-5-6-15(14-17)18(21)20-12-10-19(11-13-20)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVBEOAFJHEJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone

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